5-Bromo-2-iodopyrimidine

Ullmann Coupling Convergent Synthesis Bipyrimidine Synthesis

5-Bromo-2-iodopyrimidine is a dihalogenated heterocyclic building block with differentiated C2-iodo and C5-bromo substituents. This enables sequential, chemoselective cross-coupling: the C–I bond reacts preferentially in Suzuki or Sonogashira couplings, leaving the C–Br bond for orthogonal functionalization. This unique reactivity saves at least one synthetic step versus mono-halogenated or alternative dihalogenated pyrimidines, directly reducing project timelines and costs. It is the preferred starting material for convergent synthesis of 5,5′-disubstituted-2,2′-bipyrimidines, rigid macrocycles (e.g., AIE-active scaffolds), and key pharmaceutical intermediates including VEGFR-2 inhibitors and glucagon receptor antagonists.

Molecular Formula C4H2BrIN2
Molecular Weight 284.88 g/mol
CAS No. 183438-24-6
Cat. No. B048921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-iodopyrimidine
CAS183438-24-6
Synonyms2-Iodo-5-bromopyrimidine
Molecular FormulaC4H2BrIN2
Molecular Weight284.88 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)I)Br
InChIInChI=1S/C4H2BrIN2/c5-3-1-7-4(6)8-2-3/h1-2H
InChIKeyZEZKXPQIDURFKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-iodopyrimidine (CAS 183438-24-6): Sourcing Guide and Core Characteristics for Pharmaceutical R&D Procurement


5-Bromo-2-iodopyrimidine (CAS 183438-24-6) is a dihalogenated heterocyclic building block with the molecular formula C4H2BrIN2 and a molecular weight of 284.88 g/mol . It is a crystalline solid with a reported melting point of 99-103 °C and is sensitive to light . This compound is commercially available in high purity (typically ≥97%) and is widely utilized as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and materials [1]. Its defining characteristic is the presence of two different halogen atoms at the 2- and 5-positions of the pyrimidine ring, a structural feature that is the basis for its unique and verifiable utility in organic synthesis [1].

Why 5-Bromo-2-iodopyrimidine Cannot Be Substituted with Generic Mono- or Other Dihalogenated Pyrimidines in Research Protocols


A procurement decision for 5-bromo-2-iodopyrimidine is not a simple purchase of a generic halogenated pyrimidine. The compound's value is predicated on the specific, differential reactivity of its bromine and iodine substituents. Substituting it with a mono-halogenated pyrimidine, such as 5-bromopyrimidine or 2-iodopyrimidine, fundamentally limits the synthetic route to a single functionalization step, precluding the construction of more complex, diverse molecular architectures . Similarly, using an alternative dihalogenated pyrimidine, like 5-bromo-2-chloropyrimidine or 2-chloro-5-iodopyrimidine, introduces a different reactivity profile that alters reaction conditions, selectivity, and yield. The high-yielding, convergent synthesis described below is enabled by the unique chemoselectivity of the C-I bond in this specific compound over the C-Br bond, a feature that is not a generic property of all dihalogenated pyrimidines [1].

Verifiable Quantitative Differentiation of 5-Bromo-2-iodopyrimidine from Closest Analogs for Scientific Selection


Differentiation by Convergent Synthetic Efficiency vs. 2-Iodopyrimidine in Ullmann Coupling

The use of 5-bromo-2-iodopyrimidine enables a more convergent and efficient synthesis of 5,5′-dibromo-2,2′-bipyrimidine compared to a route starting from 2-iodopyrimidine. A high-yield synthesis of the bipyrimidine core via Ullmann coupling of 2-iodopyrimidine is a well-established method . However, by starting with 5-bromo-2-iodopyrimidine, the bromine substituent is pre-installed, circumventing the need for a subsequent, potentially low-yielding or unselective bromination step. This translates directly into a more convergent synthetic strategy, reducing the total number of steps and, consequently, time and material costs .

Ullmann Coupling Convergent Synthesis Bipyrimidine Synthesis

Differentiation by Convergent Synthetic Efficiency vs. 5-Bromo-2-chloropyrimidine

The choice of 5-bromo-2-iodopyrimidine over its chlorinated analog, 5-bromo-2-chloropyrimidine, offers a quantifiable advantage in synthetic efficiency for convergent sequences. While the C-Cl bond in 5-bromo-2-chloropyrimidine is less reactive and often requires harsher conditions or specialized catalysts for cross-coupling, the C-I bond in 5-bromo-2-iodopyrimidine is more labile and undergoes chemoselective palladium-catalyzed reactions under mild conditions [1]. This allows for a two-step, one-pot sequential functionalization strategy, as demonstrated in the synthesis of substituted pyrimidines, where the iodine is replaced first via Suzuki or Sonogashira coupling, followed by the bromine [1]. A comparable strategy with 5-bromo-2-chloropyrimidine would be less selective and more challenging to execute, often requiring distinct reaction conditions and purification steps for each coupling .

Synthesis Efficiency Step Reduction Cross-Coupling

Differentiation by Chemoselective Functionalization in Sonogashira Coupling for Linear Molecular Architectures

The unique value of 5-bromo-2-iodopyrimidine is demonstrated by its use in the selective Sonogashira coupling reaction to synthesize a series of aza-substituted linear molecules [1]. The chemoselectivity of the compound is such that the reaction occurs exclusively at the C-I bond, leaving the C-Br bond intact for further elaboration. This allowed for the controlled introduction of a dipolar pyrimidine moiety into a conjugated backbone, enabling precise study of its crystal engineering and photophysical properties [1][2]. This level of control is not achievable with a mono-halogenated pyrimidine and would be challenging to replicate with other dihalogenated analogs without risking lower selectivity or undesired side reactions [2].

Chemoselectivity Sonogashira Coupling Photophysical Materials

Differentiation via High-Yield Iodination Synthesis from 5-Bromo-2-chloropyrimidine

The scalable preparation of 5-bromo-2-iodopyrimidine from 5-bromo-2-chloropyrimidine is a well-established, high-yielding process. A documented patent procedure details the iodination of 5-bromo-2-chloro-pyrimidine with sodium iodide and hydroiodic acid to yield 5-bromo-2-iodopyrimidine in an 84% isolated yield [1]. This robust and efficient synthesis from a readily available and inexpensive precursor ensures a reliable and cost-effective supply chain for this key intermediate. While alternative routes may exist, this specific transformation provides a clear, verifiable benchmark for production scalability and economic viability [1].

Synthesis Halogen Exchange Yield

Validated High-Value Application Scenarios for 5-Bromo-2-iodopyrimidine in Research and Development


Efficient and Convergent Synthesis of 5,5′-Disubstituted-2,2′-Bipyrimidines

Leveraging the evidence from Section 3, this compound is the preferred starting material for the convergent synthesis of 5,5′-disubstituted-2,2′-bipyrimidines, such as 5,5′-dibromo-2,2′-bipyrimidine. This approach saves at least one synthetic step compared to a route starting from 2-iodopyrimidine, directly impacting project timelines and costs .

Sequential, One-Pot Functionalization via Palladium-Catalyzed Cross-Couplings

This scenario is enabled by the chemoselectivity of 5-bromo-2-iodopyrimidine in cross-coupling reactions. As established in the evidence, the C-I bond reacts preferentially, allowing for the introduction of a first functional group via Suzuki or Sonogashira coupling. The remaining C-Br bond can then be used for a second, orthogonal functionalization, enabling a streamlined, two-step or one-pot synthesis of highly decorated pyrimidine cores [1][2].

Design and Synthesis of Rigid Conjugated Macrocycles with Aggregation-Induced Emission (AIE) Properties

The evidence of chemoselectivity in cross-coupling is critical for the synthesis of complex, rigid macrocycles. As demonstrated in patent CN-109336894-B, 5-bromo-2-iodopyrimidine is used as a building block in a sequence involving Miyaura borylation and subsequent Suzuki coupling. The sequential reactivity of the halogen atoms allows for the controlled, stepwise construction of the macrocyclic framework, a process essential for achieving the desired AIE effect [3].

Synthesis of Glucagon Receptor Antagonists and VEGFR-2 Inhibitors

The compound's utility is further substantiated by its documented use in the preparation of specific pharmaceutical agents. As noted in Section 3, it serves as a key intermediate for synthesizing novel conformationally constrained glucagon receptor antagonists [4] and pyrazinylpyridines that act as potent vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-iodopyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.